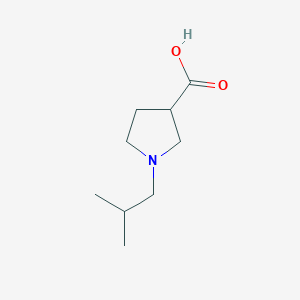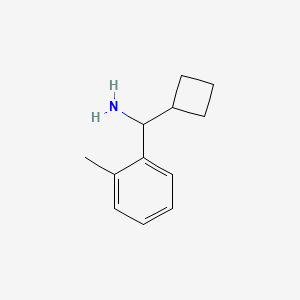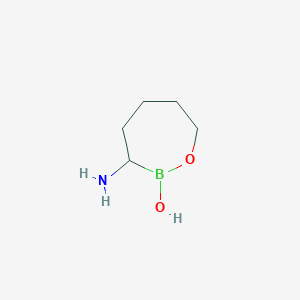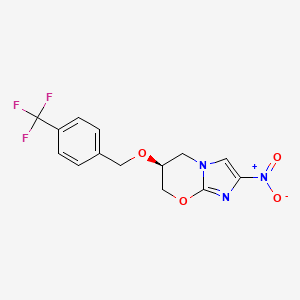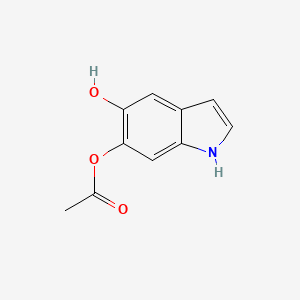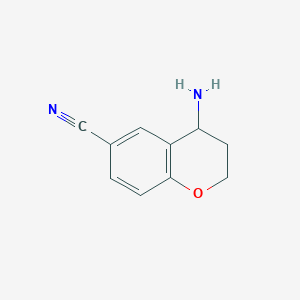
4-Aminochromane-6-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Aminochromane-6-carbonitrile is a heterocyclic compound with the molecular formula C10H10N2O and a molecular weight of 174.20 g/mol . This compound is characterized by the presence of an amino group at the 4-position and a nitrile group at the 6-position on the chromane ring. It is a versatile intermediate in organic synthesis and has significant applications in medicinal chemistry and material science.
準備方法
The synthesis of 4-Aminochromane-6-carbonitrile can be achieved through various methods. One common approach involves the use of salicylic aldehydes and their imino derivatives, which undergo (4+2) annulation processes with o-quinone methide precursors . Another method includes the substitution reactions in chroman-2-ols and conjugated addition to electron-deficient 4H-chromenes . Industrial production methods often involve the optimization of these synthetic routes to achieve high yields and purity.
化学反応の分析
4-Aminochromane-6-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Cycloaddition: The compound can undergo cycloaddition reactions, such as the Diels-Alder reaction, to form complex cyclic structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
4-Aminochromane-6-carbonitrile has a wide range of scientific research applications:
作用機序
The mechanism of action of 4-Aminochromane-6-carbonitrile involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
類似化合物との比較
4-Aminochromane-6-carbonitrile can be compared with other similar compounds, such as 2-aminochromanes and 4-hydroxychromanes . While all these compounds share the chromane core structure, this compound is unique due to the presence of both an amino and a nitrile group, which confer distinct chemical reactivity and biological activity. Similar compounds include:
2-Aminochromane: Lacks the nitrile group and has different reactivity and applications.
4-Hydroxychromane: Contains a hydroxyl group instead of an amino group, leading to different chemical properties and uses.
特性
分子式 |
C10H10N2O |
|---|---|
分子量 |
174.20 g/mol |
IUPAC名 |
4-amino-3,4-dihydro-2H-chromene-6-carbonitrile |
InChI |
InChI=1S/C10H10N2O/c11-6-7-1-2-10-8(5-7)9(12)3-4-13-10/h1-2,5,9H,3-4,12H2 |
InChIキー |
CJCVXXBBYAULKR-UHFFFAOYSA-N |
正規SMILES |
C1COC2=C(C1N)C=C(C=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-((Benzyloxy)methyl)-5,7-dichloropyrazolo[1,5-a]pyrimidine](/img/structure/B15217029.png)
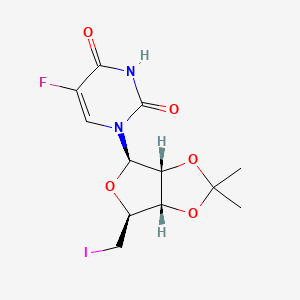

![12-hydroxy-1,10-bis(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B15217066.png)
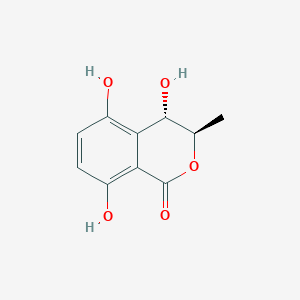
![Bicyclo[4.2.2]decan-7-one](/img/structure/B15217084.png)
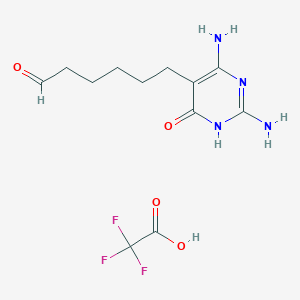
![7-Chloro-3-ethyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B15217097.png)
